molecular formula C8H5IN2O2 B094332 6-iodo-1H-quinazoline-2,4-dione CAS No. 16353-27-8

6-iodo-1H-quinazoline-2,4-dione

Cat. No. B094332
CAS RN: 16353-27-8
M. Wt: 288.04 g/mol
InChI Key: NBSMJLABFCDYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-iodo-1H-quinazoline-2,4-dione" is not directly mentioned in the provided papers. However, the papers discuss various quinazoline derivatives, which are important scaffolds in medicinal chemistry due to their biological activities. Quinazoline-2,4-diones, in particular, are of interest because of their potential as drug intermediates and their pharmacological properties, such as antagonism at different receptors like AMPA, kainate (KA), and Gly/NMDA receptors .

Synthesis Analysis

The synthesis of quinazoline-2,4-diones can be achieved through green chemistry approaches. For instance, a protocol using carbon dioxide and 2-aminobenzonitriles with a basic ionic liquid catalyst has been reported, which is a solvent-free method . Another efficient synthesis method involves the use of cesium carbonate as a catalyst, also utilizing carbon dioxide and 2-aminobenzonitriles . Additionally, a solvent-free synthesis using carbon dioxide and a catalytic amount of DBU has been developed, yielding high-purity quinazoline-2,4-diones .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the presence of a free 3-hydroxy group on the quinazoline-2,4-dione scaffold is important for good affinity at Gly/NMDA, AMPA, and KA receptors . The introduction of various substituents at the 6-position can lead to selectivity towards specific receptors . Molecular modeling and docking studies have been used to rationalize the affinities of these derivatives .

Chemical Reactions Analysis

Quinazoline-2,4-diones can undergo various chemical reactions to yield novel compounds. For instance, substituted 3-amino-1H,3H-quinoline-2,4-diones can react with urea to give imidazo[1,5-c]quinazoline-3,5-diones . The reactivity of these compounds can be influenced by the presence of different substituents, leading to a variety of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For example, octahydropyrimido[4,5-g]quinazoline-5,10-diones exhibit a strong propensity for self-assembled molecular network formation on graphite, and their redox behavior can be studied by cyclic voltammetry . The synthesis of monohydroxyalkylated derivatives of imidazo[1,5-c]quinazoline-3,5-dione has been characterized by spectral methods, revealing chemoselectivity and different charge transfer possibilities within the molecule .

Scientific Research Applications

1. Medicinal Chemistry

Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

2. Antimicrobial Agent

A novel series of quinazoline-2,4-dione derivatives were designed and synthesized as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacterial strains . Compounds 13 and 15 provided a broad bioactive spectrum against Gram-positive and Gram-negative strains .

3. Binding toward Sphingosine-1-Phosphate Receptor 2 (S1PR2)

A series of new quinazoline-2,4-dione compounds were synthesized and their IC50 values for binding toward sphingosine-1-phosphate receptor 2 (S1PR2) were determined . Seven compounds 2a, 2g, 2h, 2i, 2j, 2k, and 5h exhibit high S1PR2 binding potencies .

4. Alpha Adrenergic Receptor Antagonists

The 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives are useful building blocks in the synthesis of alpha adrenergic receptor antagonists such as Prazosin (Minipress®), Bunazosin (Detantol®), and Doxazosin (Cardenalin®). These compounds are used as anti-hypertensive .

5. Anti-HIV Agent

Quinazolines and quinazolinone are a large class of biologically active compounds that exhibited a broad spectrum of biological activities such as anti-HIV .

6. Antidepressant

Quinazoline derivatives have also been found to have antidepressant activities .

7. Antimicrobial Agent

A novel series of quinazoline-2,4-dione derivatives were designed and synthesized as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . These compounds were evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacterial strains . Most compounds displayed moderate activity .

8. Anti-Inflammatory

Quinazoline derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

9. Anti-Diabetic

Some quinazoline derivatives have been found to exhibit anti-diabetic activities . They could potentially be used in the management of diabetes .

10. Sedative-Hypnotic

Quinazoline derivatives are also used as sedative-hypnotic agents . They can help to induce sleep and reduce anxiety .

11. Anti-Histaminic

Quinazoline derivatives have been found to possess anti-histaminic properties . This makes them potentially useful in the treatment of allergic reactions .

12. Anti-Tubercular

Quinazoline derivatives have been found to possess anti-tubercular properties . They could potentially be used in the treatment of tuberculosis .

Future Directions

The discovery of new inhibitors with an improved and distinct pharmacological profile is still needed for enormous explorations . The integration of different functional groups at position N-1 and N-3 of the quinazoline nucleus was found to be essential for antimicrobial activity . These findings suggest potential future directions for the development of new quinazoline-2,4-dione derivatives.

properties

IUPAC Name

6-iodo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSMJLABFCDYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464155
Record name 6-iodo-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-1H-quinazoline-2,4-dione

CAS RN

16353-27-8
Record name 6-iodo-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to general method B from 2-amino-5-iodobenzoic acid (5.0 g) and urea (11.4 g). Yield: 5.34 g (98%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 8.04 (d, J=2.0 Hz, 1H), 7.77 (dd, J=2.1 Hz, J=8.6 Hz, 1H), 6.90 (d, J=8.6 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
5.34 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-iodobenzoic acid (3.5 g) and urea (1.56 g) in NMP (15 ml) was heated at 160° C. for 6 hours then cooled. Water (200 ml) was added and the resultant precipitate was collected, washed with water and dried to give the title compound (3.35 g) as a solid. MS (CI+): 289 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 25.36 g of 2-amino-5-iodobenzoic acid in 250 ml of water and 90 mL of THF was added 7.40 g of glacial acetic acid and stirred at room temperature. Then was added 7.82 g of potassium cyanate in water dropwise. Left to overnight. Added another 5.47 g of potassium cyanate. Stirred overnight. A total of 160 g of NaOH pellets were added portionwise, keeping the mixture cool in ice-water bath. The mixture was stirred at room temperature overnight. The mixture was cooled in a refrigerator and the precipitate filtered through a sintered glass funnel. The precipitate was then dissolved in water and acidified with 4N HCl. The precipitate was collected by filtration. The solid was dried in a vacuum oven to yield 25.44 g of the title compound.
Quantity
25.36 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
7.82 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5.47 g
Type
reactant
Reaction Step Four
Name
Quantity
160 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-iodo-1H-quinazoline-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-iodo-1H-quinazoline-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-iodo-1H-quinazoline-2,4-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-iodo-1H-quinazoline-2,4-dione
Reactant of Route 5
6-iodo-1H-quinazoline-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-iodo-1H-quinazoline-2,4-dione

Citations

For This Compound
2
Citations
AHF Lee, ET Kool - The Journal of Organic Chemistry, 2005 - ACS Publications
We report on the synthesis, stacking, and pairing properties of a new structural class of size-expanded pyrimidine nucleosides, abbreviated dyT and dyC. Their bases are benzo-…
Number of citations: 103 pubs.acs.org
M Toussaint, D Mousset, C Foulon… - European journal of …, 2010 - Elsevier
Sigma-1 receptors are involved in numerous pathological dysfunctions and the synthesis of selective ligands is of interest. We identified a fused tetrahydroisoquinoline-hydantoin (Tic-…
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.